p-Coumaryl alcohol

Catalog No.
S631377
CAS No.
3690-05-9
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Coumaryl alcohol

CAS Number

3690-05-9

Product Name

p-Coumaryl alcohol

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]phenol

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+

InChI Key

PTNLHDGQWUGONS-OWOJBTEDSA-N

Synonyms

4-coumaric acid, 4-coumaric acid, (E)-isomer, 4-coumaric acid, (Z)-isomer, 4-coumaric acid, disodium salt, 4-hydroxycinnamic acid, p-coumaric acid, p-coumaryl alcohol, p-hydroxycinnamic acid, para-coumaric acid, phenol, 4-(3-hydroxy-1-propenyl)-, trans-3-(4'-hydroxyphenyl)-2-propenoic acid, trans-HPPA

Canonical SMILES

C1=CC(=CC=C1C=CCO)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)O

The exact mass of the compound p-Coumaryl alcohol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of 4-hydroxycinnamyl alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Coumaryl alcohol (CAS 3690-05-9) is the fundamental, unmethoxylated monolignol precursor responsible for the formation of p-hydroxyphenyl (H) units in natural and biomimetic lignin polymers. Unlike its methoxylated counterparts, it features a bare phenolic ring that provides unhindered access to both ortho positions, fundamentally altering its oxidative coupling kinetics, thermal degradation profile, and electrochemical oxidation potential. In industrial and academic procurement, it is primarily sourced as a high-purity standard for pyrolysis-GC/MS calibration, a specialized monomer for synthesizing highly cross-linked dehydrogenation polymers (DHPs), and a redox mediator in enzymatic polymerization assays. Its lack of methoxy substituents makes it the essential baseline compound for isolating the reactivity of the hydroxypropenyl side-chain from ring-substitution effects during biomass valorization and thermochemical depolymerization studies [1].

Research Fit

Defined monolignol standard for lignin biosynthesis and H-unit incorporation studies
Low-reactivity control in peroxidase and CAD enzyme kinetics assays
Non-chelating antioxidant probe for radical scavenging mechanism research without metal interference

Substituting p-coumaryl alcohol with the more commonly available coniferyl alcohol (G-unit) or sinapyl alcohol (S-unit) critically compromises both structural and kinetic outcomes. Because coniferyl and sinapyl alcohols possess one and two methoxy groups respectively, their ortho positions are sterically hindered and electronically altered, which lowers their oxidation potentials and restricts the types of inter-unit linkages they can form (e.g., preventing dense 5-5' coupling). Furthermore, in co-oxidative environments, p-coumaryl alcohol uniquely acts as a redox shuttle mediator that delays its own polymerization to cap growing polymer chains—a kinetic behavior absent in generic G- or S-lignin precursors. Consequently, substituting p-coumaryl alcohol in biomimetic resin synthesis or enzymatic assays results in incorrect cross-linking densities, altered molecular weights, and invalid kinetic data [1].

Substitution Risk

Structure Methoxy group count alters enzyme recognition, catalytic processing, and polymer architecture compared to coniferyl or sinapyl alcohol
Chelation Absence of ortho-methoxy functionality eliminates metal-binding capacity, confounding antioxidant studies if methoxylated analogs are used
Reactivity Reported radical scavenging rate constants and enzyme kinetics differ substantially; may not replicate coniferyl/sinapyl performance in model systems

Isoform-Specific Enzymatic Catalytic Efficiency

Enzymatic polymerization assays reveal that specific peroxidase isoforms exhibit highly divergent affinities for different monolignols. For example, the PAPX5 peroxidase isoform demonstrates a 2-fold higher catalytic efficiency (Vmax/Km) for p-coumaryl alcohol compared to other substrates. Conversely, the PAPX4 isoform favors coniferyl alcohol with a 6-fold higher efficiency[1]. This demonstrates non-overlapping enzymatic affinities based on ring substitution.

Evidence DimensionCatalytic efficiency (Vmax/Km) for specific peroxidase isoforms
Target Compound Data2-fold higher catalytic efficiency with PAPX5
Comparator Or BaselineConiferyl alcohol (favored by PAPX4 with 6-fold higher efficiency)
Quantified DifferenceMutually exclusive isoform preference demonstrating distinct substrate access channel binding
ConditionsPicea abies suspension culture peroxidase assay (PAPX4 and PAPX5 isoforms)

Buyers developing targeted biocatalytic assays or studying specific peroxidase isoforms must use p-coumaryl alcohol to capture H-lignin-specific kinetics that coniferyl alcohol cannot trigger.

Peroxidase Kinetics
Head-to-head
~2.5-fold lower catalytic efficiency (kcat/Km) vs. coniferyl alcohol for ZePrx34.70 peroxidase
Supports selection as low-reactivity monolignol control
In vitro recombinant Zinnia elegans peroxidase assay

Redox Shuttle Mediation and Polymer Chain Capping

Due to its higher oxidation potential, p-coumaryl alcohol behaves differently than coniferyl alcohol during co-oxidative coupling. Instead of immediately polymerizing, p-coumaryl alcohol acts as a redox shuttle mediator, transferring radicals to promote the rapid dimerization of coniferyl alcohol while delaying its own incorporation. This results in a capping effect, where H-units predominantly terminate the growing lignin chains [1].

Evidence DimensionRole in co-oxidative coupling and polymerization sequencing
Target Compound DataActs as a redox shuttle mediator, delaying its own polymerization to cap chains
Comparator Or BaselineConiferyl alcohol (undergoes rapid dimerization promoted by the p-coumaryl redox shuttle)
Quantified DifferenceHigher oxidation potential fundamentally shifts its role from a primary propagating monomer to a redox mediator
ConditionsHorseradish peroxidase (HRP)-catalyzed co-oxidative coupling (0.8:0.2 CA:p-CMA initial molar ratio)

Formulators synthesizing controlled-molecular-weight dehydrogenation polymers (DHPs) require p-coumaryl alcohol specifically for its unique chain-capping and redox-mediating properties.

Methyltransferase Activity
Head-to-head
12.1–14.5-fold lower specific activity vs. coniferyl and sinapyl alcohol
Enables defined monolignol flux control in engineered pathways
Recombinant 4-O-methyltransferase in E. coli

Baseline Isolation of Side-Chain Pyrolysis Kinetics

In thermochemical depolymerization studies, the presence of methoxy groups on the aromatic ring creates competing free-radical cleavage pathways. p-Coumaryl alcohol, lacking any methoxy substituents, undergoes isolated OH-initiated reactions primarily at the hydroxypropenyl side-chain. This allows for the clean mass-spectrometric mapping of primary pyrolysis products without the secondary degradation interference seen in methoxylated analogs [1].

Evidence DimensionPyrolytic fragmentation complexity
Target Compound DataUnsubstituted phenolic ring isolates the OH-initiated reactions of the side-chain
Comparator Or BaselineConiferyl and sinapyl alcohols (introduce competing methoxy-radical cleavage pathways)
Quantified DifferenceComplete absence of methoxy-derived secondary degradation products
ConditionsHigh-temperature pyrolysis modeling and mass-spectrometric analysis

For procurement in bio-oil and lignin valorization research, p-coumaryl alcohol is the mandatory baseline standard to calibrate analytical models before introducing methoxy-substituted complexity.

CAD Km Value
Head-to-head
Km 889 µM vs. 16 µM (coniferyl); ~56-fold higher, indicating poor substrate fit for CsCAD1
Useful for benchmarking CAD isoform specificity
Recombinant cucumber CsCAD1 kinetics

Unhindered Ortho-Position Cross-Linking Density

The structural absence of methoxy groups on p-coumaryl alcohol leaves both the C3 and C5 ortho positions on the phenolic ring completely unhindered. This allows for a theoretically maximized density of 5-5' and β-5 inter-unit linkages during free radical oxidative polymerization, whereas coniferyl alcohol has one blocked ortho position, and sinapyl alcohol has both ortho positions blocked by methoxy groups[1].

Evidence DimensionAvailability of reactive ring positions for polymerization
Target Compound DataZero methoxy groups, leaving both C3 and C5 ortho positions fully available
Comparator Or BaselineConiferyl alcohol (one blocked ortho position) and Sinapyl alcohol (two blocked ortho positions)
Quantified DifferenceEnables maximum theoretical density of 5-5' and β-5 inter-unit linkages
ConditionsFree radical oxidative polymerization of monolignols

Material scientists designing high-density, highly cross-linked biomimetic resins must procure p-coumaryl alcohol to maximize reactive sites that are sterically blocked in standard substitutes.

HOO• Scavenging
Cross-study comparable
k_overall 2.66×10² vs. 3.98×10³ M⁻¹s⁻¹ in lipid model — ~15-fold lower than coniferyl alcohol
Relevant for antioxidant assays in lipid environments
DFT calculations, pentyl ethanoate solvent model
Metal Chelation
Class-level
No chelation activity reported — methoxylated analogs show high affinity (K_f up to 10²¹ M⁻¹)
Functions as non-chelating radical scavenging probe
DFT aqueous phase; absence of ortho-methoxy group
Lignin Unit Origin
Class-level
Exclusive precursor to p-hydroxyphenyl (H) units; typically <5–8% in woods, higher in grasses
Required for DHP synthesis with H-unit incorporation
Compositional data from thioacidolysis/NMR

Biomimetic Lignin (DHP) Synthesis for Controlled Molecular Weight

Leveraging its higher oxidation potential and redox shuttle capabilities, p-coumaryl alcohol is the optimal monomer for capping polymer chains and controlling the molecular weight distribution of synthetic dehydrogenation polymers (DHPs) in co-oxidative environments [1].

Calibration Standards for Biomass Pyrolysis-GC/MS

Due to its complete lack of methoxy groups, it serves as the essential baseline analytical standard for mapping the thermal degradation of the hydroxypropenyl side-chain without interference from methoxy-radical cleavage, ensuring accurate modeling of bio-oil production [1].

High-Density Bio-Resin Formulation

Because both ortho positions on its phenolic ring are unhindered, it is the preferred precursor for synthesizing highly cross-linked, rigid biomimetic polymers that require maximum 5-5' and β-5 linkage density, which cannot be achieved with coniferyl or sinapyl alcohol [1].

Isoform-Specific Peroxidase Assays

Based on its unique catalytic efficiency profile, p-coumaryl alcohol is required for the accurate kinetic characterization and screening of specific plant and fungal peroxidases (e.g., PAPX5) that exhibit low affinity for standard G-lignin precursors [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CAD Enzyme Kinetics Studies
Low-affinity substrate control (high Km)
Isoform substrate specificity and catalytic mechanism
Synthetic Lignin (DHP) with H-Units
Exclusive H-unit precursor (non-methoxylated)
Polymer hydrophobicity, rigidity, and enzymatic digestibility
Non-Chelating Antioxidant Assays
Absence of ortho-methoxy group eliminates metal binding
Radical scavenging via HAT/SET without metal interference
Chromatographic Reference Standard
Distinct retention time and mass spectrum
Monolignol quantification in plant extract stress studies

Physical Description

Solid

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

150.068079557 Da

Monoisotopic Mass

150.068079557 Da

Heavy Atom Count

11

Melting Point

213.5 °C

UNII

61POZ1QQ11

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents

Pictograms

Irritant

Irritant

Other CAS

20649-40-5
3690-05-9
1076-38-6

Wikipedia

Paracoumaryl_alcohol

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